molecular formula C16H14N2O4S2 B2400253 (Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 955260-08-9

(Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2400253
CAS RN: 955260-08-9
M. Wt: 362.42
InChI Key: LJXBOACHFNKDSV-MSUUIHNZSA-N
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Description

(Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications

Enantioselective C-H Functionalization

Rhodium-catalyzed reactions utilizing 4-phenyl-N-(methanesulfonyl)-1,2,3-triazole demonstrated the potential of related compounds for enantioselective intermolecular sp(3) C-H functionalization at allylic and benzylic positions. This showcases their applicability in achieving selective C-H bond activation, a fundamental step in the synthesis of complex organic molecules (Kubiak et al., 2016).

Cycloaddition-elimination Reactions

The cycloaddition-elimination reactions of 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines with isocyanates to yield imino-thiadiazolidine derivatives highlight the potential of these compounds in synthetic organic chemistry. This reaction pathway underlines the versatility of such compounds in forming heterocyclic structures, which are pivotal in the development of new materials and pharmaceuticals (L'abbé et al., 1991).

Carbonic Anhydrase Inhibition

Compounds structurally related to "(Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" have been explored for their inhibitory activity against carbonic anhydrase, an enzyme of significant interest in medical research for its role in various physiological processes including respiration and the regulation of pH. This research points towards their potential application in designing drugs for conditions like glaucoma (Casini et al., 2003).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes have been studied, indicating their potential in antimicrobial activities. These studies underline the importance of such compounds in the development of new antimicrobial agents, showcasing their broad applicability in pharmaceutical research (Mishra et al., 2019).

Aldose Reductase Inhibitors

Research into substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity indicates the therapeutic potential of these compounds. Aldose reductase is a key enzyme in the polyol pathway, implicated in diabetic complications. The development of inhibitors can lead to new treatments for managing diabetes and its associated conditions (Alexiou & Demopoulos, 2010).

properties

IUPAC Name

methyl (2Z)-2-(benzenesulfonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-18-13-9-8-11(15(19)22-2)10-14(13)23-16(18)17-24(20,21)12-6-4-3-5-7-12/h3-10H,1-2H3/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXBOACHFNKDSV-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=C(C=C(C=C2)C(=O)OC)S/C1=N\S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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